N-cinnamyl-N-(tetrahydro-2-furanylmethyl)amine
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Overview
Description
N-cinnamyl-N-(tetrahydro-2-furanylmethyl)amine is an organic compound with the molecular formula C14H19NO. It is characterized by the presence of a cinnamyl group and a tetrahydro-2-furanylmethyl group attached to an amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cinnamyl-N-(tetrahydro-2-furanylmethyl)amine typically involves the reaction of cinnamyl chloride with N-(tetrahydro-2-furanylmethyl)amine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, industrial processes may involve more rigorous purification steps to ensure the compound meets the required purity standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-cinnamyl-N-(tetrahydro-2-furanylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically in acidic or neutral conditions.
Reduction: Hydrogen gas, palladium catalyst; under atmospheric or elevated pressure.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; in the presence of a base.
Major Products Formed
Oxidation: Oxidized amine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products.
Scientific Research Applications
N-cinnamyl-N-(tetrahydro-2-furanylmethyl)amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cinnamyl-N-(tetrahydro-2-furanylmethyl)amine involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-cinnamyl-N-(tetrahydro-2-furanylmethyl)amine: Unique due to its specific combination of cinnamyl and tetrahydro-2-furanylmethyl groups.
N-cinnamyl-N-methylamine: Similar structure but lacks the tetrahydro-2-furanylmethyl group.
N-cinnamyl-N-ethylamine: Similar structure but has an ethyl group instead of the tetrahydro-2-furanylmethyl group.
Uniqueness
This compound is unique due to the presence of both cinnamyl and tetrahydro-2-furanylmethyl groups, which confer specific chemical and biological properties that are not observed in similar compounds .
Biological Activity
N-cinnamyl-N-(tetrahydro-2-furanylmethyl)amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a cinnamyl group attached to a tetrahydro-2-furanylmethyl amine moiety. The presence of these functional groups suggests potential interactions with various biological targets, making it an interesting candidate for drug development.
1. Anticancer Properties
Research indicates that compounds with similar structures to this compound may exhibit anticancer properties. For instance, related cinnamide compounds have been explored for their ability to inhibit tumor necrosis factor-alpha (TNF-α), which is implicated in cancer progression and inflammation. These compounds can potentially mitigate the toxic effects associated with TNF-α while preserving its anticancer efficacy .
2. Neuroprotective Effects
Cinnamide derivatives have shown promise in treating neurodegenerative diseases such as Alzheimer's disease. The compound may enhance cognitive function by acting as an acetylcholinesterase inhibitor, similar to donepezil, which increases acetylcholine levels in the brain . This mechanism is crucial for improving memory and learning in patients with dementia.
3. Anti-inflammatory Activity
The anti-inflammatory potential of this compound may also be significant. Cinnamyl compounds are known to inhibit inflammatory pathways, which could be beneficial in treating conditions such as inflammatory bowel disease and other inflammatory disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cytokines : Similar compounds have been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation and associated symptoms.
- Modulation of Neurotransmitter Levels : By inhibiting acetylcholinesterase, the compound may increase acetylcholine availability, enhancing synaptic transmission.
- Induction of Apoptosis in Cancer Cells : The compound may promote apoptosis in cancer cells through the modulation of signaling pathways influenced by TNF-α.
Study 1: Cinnamide Compounds and Cancer Treatment
A study investigated the effects of various cinnamide derivatives on cancer cell lines. Results indicated that these compounds could selectively induce apoptosis in tumor cells while sparing normal cells, suggesting a therapeutic window for cancer treatment .
Study 2: Neuroprotective Properties
In a clinical trial involving patients with mild cognitive impairment, a cinnamide derivative demonstrated significant improvements in cognitive scores compared to placebo groups. The results highlighted the potential of these compounds in delaying the onset of Alzheimer's disease symptoms .
Research Findings Summary
Properties
IUPAC Name |
(E)-N-(oxolan-2-ylmethyl)-3-phenylprop-2-en-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-2-6-13(7-3-1)8-4-10-15-12-14-9-5-11-16-14/h1-4,6-8,14-15H,5,9-12H2/b8-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEKGRFKIOBVDD-XBXARRHUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC=CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC/C=C/C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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